1-Bromo-8-chloroimidazo[1,5-a]pyrazine
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Overview
Description
1-Bromo-8-chloroimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the imidazo[1,5-a]pyrazine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Biochemical Pathways
Imidazo[1,2-a]pyridines, a related class of compounds, have been shown to undergo various radical reactions for direct functionalization . These reactions can be catalyzed by transition metals, occur through metal-free oxidation, or be driven by photocatalysis .
Action Environment
It is known that the compound is a white to yellow solid , suggesting that it may be stable under a range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-chloroimidazo[1,5-a]pyrazine can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of imidazo[1,5-a]pyrazine derivatives. The reaction typically employs bromine and chlorine sources under controlled conditions to achieve selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process ensures high yield and purity of the compound, which is essential for its application in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-chloroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-Bromo-8-chloroimidazo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting specific biological pathways.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
- 3-Bromo-8-chloroimidazo[1,5-a]pyrazine
- 8-Chloroimidazo[1,5-a]pyrazine
Comparison: 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
1-bromo-8-chloroimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-4-6(8)9-1-2-11(4)3-10-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCZOMJLUKRBEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C(=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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